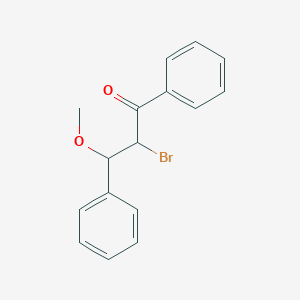
2-Bromo-3-methoxy-1,3-diphenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-methoxy-1,3-diphenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom, a methoxy group, and two phenyl groups attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxy-1,3-diphenylpropan-1-one typically involves the bromination of 3-methoxy-1,3-diphenylpropan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-methoxy-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
2-Bromo-3-methoxy-1,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-methoxy-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-2-propanone: Lacks the bromine and methoxy groups, making it less reactive in certain chemical reactions.
1-Bromo-3-phenylpropane: Contains a bromine atom but lacks the methoxy and second phenyl group, resulting in different chemical properties.
Uniqueness
2-Bromo-3-methoxy-1,3-diphenylpropan-1-one is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and potential applications. Its structure allows for selective chemical modifications, making it a valuable compound in synthetic chemistry and research.
Propiedades
Número CAS |
90399-66-9 |
|---|---|
Fórmula molecular |
C16H15BrO2 |
Peso molecular |
319.19 g/mol |
Nombre IUPAC |
2-bromo-3-methoxy-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C16H15BrO2/c1-19-16(13-10-6-3-7-11-13)14(17)15(18)12-8-4-2-5-9-12/h2-11,14,16H,1H3 |
Clave InChI |
LZCOBRLMPXIBBA-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


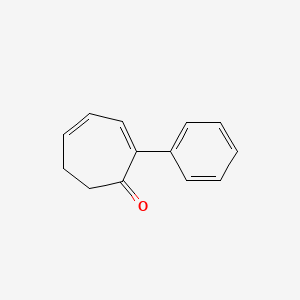
![{1-[(1-Nitroacridin-9-YL)amino]propyl}phosphonic acid](/img/structure/B14374340.png)
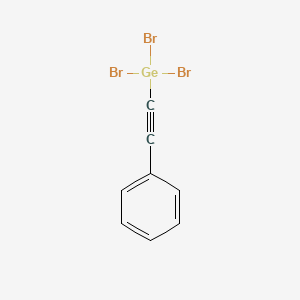
![{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate](/img/structure/B14374350.png)
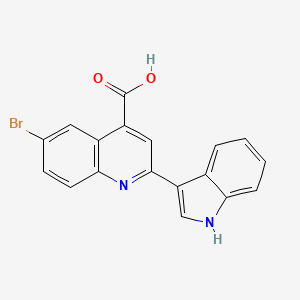
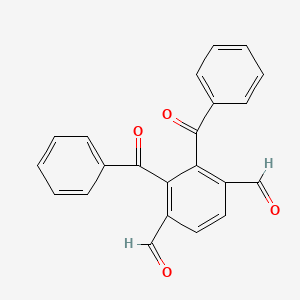
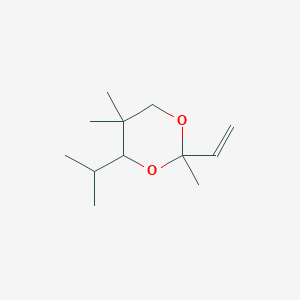

![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)

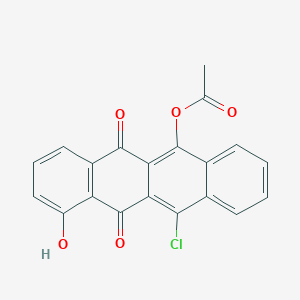
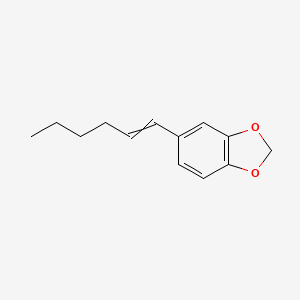
![1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14374414.png)
![2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione](/img/structure/B14374415.png)
